molecular formula C6H7NO2 B12876327 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone CAS No. 95232-59-0

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone

Cat. No.: B12876327
CAS No.: 95232-59-0
M. Wt: 125.13 g/mol
InChI Key: IDHRFIUIOTTZCB-UHFFFAOYSA-N
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Description

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxy group at the third position and an ethanone group at the first position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-oxo-1H-pyrrol-2-yl)ethanone.

    Reduction: Formation of 1-(3-hydroxy-1H-pyrrol-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrrol-2-yl)ethanone: Lacks the hydroxy group at the third position.

    2-acetylpyrrole: Similar structure but with the ethanone group at the second position.

    1-(3-chloro-1H-pyrrol-2-yl)ethanone: Contains a chloro group instead of a hydroxy group.

Uniqueness

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

95232-59-0

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C6H7NO2/c1-4(8)6-5(9)2-3-7-6/h2-3,7,9H,1H3

InChI Key

IDHRFIUIOTTZCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN1)O

Origin of Product

United States

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